エリスロマイシンプロピオン酸塩
概要
説明
エリスロマイシンプロピオネートは、細菌Saccharopolyspora erythraeaによって産生されるエリスロマイシンから誘導されたマクロライド系抗生物質です。この化合物は、主にその抗菌作用のために使用され、幅広い種類の細菌感染症を標的にしています。エリスロマイシンプロピオネートは、グラム陽性菌に対して特に効果的で、ペニシリンアレルギーの患者に対する代替薬としてよく使用されます .
2. 製法
合成経路と反応条件: エリスロマイシンプロピオネートは、エリスロマイシンをプロピオン酸でエステル化することによって合成されます。この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用し、エステル化プロセスを促進します。反応は、エステル結合の加水分解を防ぐために無水条件下で行われます .
工業的製造方法: エリスロマイシンプロピオネートの工業的製造には、Saccharopolyspora erythraeaを発酵させてエリスロマイシンを生成し、その後、化学修飾してプロピオネートエステルを生成する工程が含まれます。発酵プロセスは、エリスロマイシン収量を最大化するために最適化されており、その後、精製され、制御された条件下でプロピオン酸と反応させてエリスロマイシンプロピオネートを生成します .
科学的研究の応用
Erythromycin propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections and its potential use in drug delivery systems.
Industry: Utilized in the formulation of topical and oral antibiotics for treating skin and respiratory infections
作用機序
エリスロマイシンプロピオネートは、細菌におけるタンパク質合成を阻害することで、抗菌効果を発揮します。細菌リボソームの50Sサブユニットにある23SリボソームRNA分子に結合し、翻訳中のペプチドのトランスロケーションを阻止します。この阻害は、ペプチド鎖の伸長を阻止し、最終的には細菌の増殖を停止させます .
類似化合物:
アジスロマイシン: より広いスペクトルを持ち、酸安定性が向上した別のマクロライド系抗生物質。
クラリスロマイシン: エリスロマイシンに似ていますが、薬物動態特性と酸安定性が向上しています。
ロキシスロマイシン: エリスロマイシンから半合成された誘導体で、バイオアベイラビリティが向上しています
独自性: エリスロマイシンプロピオネートは、プロピオン酸との特異的なエステル化により、エリスロマイシンと比較して薬物動態特性と安定性が向上しており、これが独特です。この修飾により、細菌感染症の治療における吸収と有効性が向上します .
生化学分析
Biochemical Properties
Erythromycin propionate interacts with various biomolecules in its biochemical reactions. It is known to bind to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding inhibits peptide chain synthesis, ultimately blocking protein synthesis . The genes involved in erythromycin biosynthesis and feeder pathways are significantly up-regulated during the 60 hours time-course .
Cellular Effects
Erythromycin propionate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . High cellular uptake, relatively short retention, and fast back release from white blood cells (WBCs) are considered important properties of the pharmacokinetics of erythromycin .
Molecular Mechanism
The molecular mechanism of action of erythromycin propionate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, erythromycin propionate binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide chain synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erythromycin propionate change over time. The antibiotic has limited efficacy and bioavailability due to its instability and conversion under acidic conditions . To improve the stability of erythromycin, several analogs have been developed, which decrease the rate of intramolecular dehydration .
Dosage Effects in Animal Models
The effects of erythromycin propionate vary with different dosages in animal models. For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effects, it’s 0.5–1 mg/kg orally every 8 hours . The commonest adverse effect is gastrointestinal upset .
Metabolic Pathways
Erythromycin propionate is involved in several metabolic pathways. It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations .
Transport and Distribution
Erythromycin propionate is transported and distributed within cells and tissues. Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .
Subcellular Localization
It is known that erythromycin propionate, like other macrolides, accumulates inside cells, particularly in white blood cells .
準備方法
Synthetic Routes and Reaction Conditions: Erythromycin propionate is synthesized by esterifying erythromycin with propionic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of erythromycin propionate involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form the propionate ester. The fermentation process is optimized to maximize the yield of erythromycin, which is then purified and reacted with propionic acid under controlled conditions to produce erythromycin propionate .
化学反応の分析
反応の種類: エリスロマイシンプロピオネートは、次のものを含むさまざまな化学反応を起こします。
酸化: エリスロマイシンプロピオネートは、エリスロマイシンオキシムを生成するために酸化することができます。
還元: エリスロマイシンプロピオネートの還元により、エリスロマイシンアルコールが得られます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
主な生成物:
酸化: エリスロマイシンオキシム。
還元: エリスロマイシンアルコール。
4. 科学研究への応用
エリスロマイシンプロピオネートは、科学研究において幅広い用途があります。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: 細菌のタンパク質合成と抗生物質耐性メカニズムの研究に使用されます。
医学: 細菌感染症の治療における有効性と、薬物送達システムにおける潜在的な使用について調査されています。
類似化合物との比較
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and improved acid stability.
Clarithromycin: Similar to erythromycin but with better pharmacokinetic properties and acid stability.
Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced bioavailability
Uniqueness: Erythromycin propionate is unique due to its specific esterification with propionic acid, which can enhance its pharmacokinetic properties and stability compared to erythromycin. This modification allows for improved absorption and efficacy in treating bacterial infections .
特性
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQXKHPOXXXCTP-CSLYCKPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022994 | |
Record name | Erythromycin propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-36-1 | |
Record name | Erythromycin propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin propionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin, 2'-propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erythromycin propionate exert its antibacterial effect?
A1: Erythromycin propionate, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]
Q2: Does erythromycin propionate affect human cells?
A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. Erythromycin propionate exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]
Q3: What is the molecular formula and weight of erythromycin propionate?
A3: The molecular formula of erythromycin propionate is C40H71NO13. It has a molecular weight of 769.96 g/mol. []
Q4: Is there any spectroscopic data available for erythromycin propionate?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize erythromycin propionate. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []
Q5: How stable is erythromycin propionate in different formulations?
A5: Erythromycin propionate can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]
Q6: What is the bioavailability of erythromycin propionate?
A6: Oral administration of erythromycin propionate leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of erythromycin propionate. []
Q7: How is erythromycin propionate metabolized in the body?
A7: Erythromycin propionate is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]
Q8: What are the typical elimination routes for erythromycin propionate?
A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []
Q9: Has erythromycin propionate demonstrated efficacy against intracellular bacteria?
A10: Research suggests that erythromycin propionate can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []
Q10: What are the known mechanisms of bacterial resistance to erythromycin propionate?
A11: Bacterial resistance to macrolides like erythromycin propionate can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.
Q11: Does resistance to erythromycin propionate confer cross-resistance to other antibiotics?
A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to erythromycin propionate may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []
Q12: What are the potential adverse effects associated with erythromycin propionate?
A13: While generally safe, erythromycin propionate can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]
Q13: Has erythromycin propionate been linked to any serious adverse effects?
A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with erythromycin propionate is considered lower.
Q14: Are there any specific drug delivery strategies being explored for erythromycin propionate?
A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like erythromycin propionate. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []
Q15: What analytical techniques are commonly used to quantify erythromycin propionate in biological samples?
A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of erythromycin propionate in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。